molecular formula C14H17ClN2O3 B5237755 1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride

1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride

Cat. No.: B5237755
M. Wt: 296.75 g/mol
InChI Key: LSTLCQHKSYQNSX-UHFFFAOYSA-N
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Description

1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuro-pyridine core with multiple substituents, including nitro and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization and subsequent methylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of both nitro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,2,4-trimethyl-6-nitro-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.ClH/c1-8-7-15(3)9(2)12-10-5-4-6-11(16(17)18)14(10)19-13(8)12;/h4-6,8-9H,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTLCQHKSYQNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C2=C1OC3=C2C=CC=C3[N+](=O)[O-])C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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